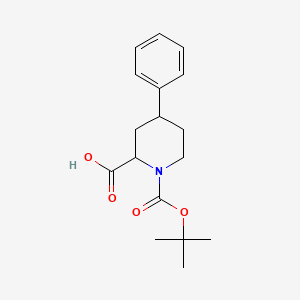

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYGDJLPGZOFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662856 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261777-31-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6)

- React 4-(2-bromophenyl)piperidine (5) with approximately 1 molar equivalent of di-tert-butyl dicarbonate in a diluent such as THF or THF/water.

- Conduct the reaction in the presence of an alkali metal carbonate, like sodium carbonate or potassium carbonate, or a sterically hindered organic amine, such as N,N-diisopropylethylamine.

- Maintain the reaction temperature between 10 °C and 30 °C for 1 to 6 hours, or until the reaction is substantially complete.

- Isolate the product using conventional procedures like filtration, chromatography, or recrystallization.

Synthesis of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid (I)

- React tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6) with an alkyllithium reagent to form in situ (2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)lithium (7).

- React the resulting compound with carbon dioxide to form 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid (I).

- Use an appropriate alkyllithium reagent such as n-butyllithium or tert-butyllithium. Perform this reaction in an anhydrous diluent, such as THF, using about 1.1 to 1.3 molar equivalents of the alkyllithium reagent.

- Maintain the temperature between -100 °C and -60 °C for approximately 0.5 to 3 hours, or until the reaction is substantially complete. Add excess dry ice portionwise over 1 to 4 hours and stir the mixture for 6 to 24 hours, or until the reaction is substantially complete.

- Isolate the product using conventional methods like filtration, chromatography, or recrystallization.

Reduction of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid (I) to 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester

- Combine 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid (I) with THF at room temperature under nitrogen.

- Add borane dimethyl sulfide complex dropwise and stir the mixture for 5 minutes, then heat at reflux for 1 hour.

- Cool the mixture to room temperature and quench the reaction by adding MeOH dropwise. Concentrate the mixture by rotary evaporation and azeotrope with MeOH.

- Dilute the mixture with EtOAc and wash with aqueous hydrochloric acid solution, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester.

Alternative Reduction Method

- Combine 4-(2-carboxyphenyl)piperidine-1-carboxylic acid tert-butyl ester with THF at room temperature under nitrogen.

- Add borane-THF complex in THF dropwise over 10 minutes. Stir the reaction mixture at room temperature for 5 minutes, then heat at 50 °C for 1 hour.

- Cool the reaction mixture to room temperature and quench by slowly adding MeOH. Concentrate the mixture by rotary evaporation and azeotrope with MeOH.

- Dissolve the crude product in EtOAc and wash with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester.

Synthesis of 1-tert-butoxycarbonyl-4-acetylpiperidine

- React 4-carboxypiperidine with di-tert-butyl dicarbonate in an alkaline environment to produce 1-tert-butoxycarbonyl-4-carboxypiperidine.

- React 1-tert-butoxycarbonyl-4-carboxypiperidine with N,O-dimethylhydroxylamine hydrochloride to yield a product.

- React the product with a Grignard reagent to obtain 1-tert-butoxycarbonyl-4-acetylpiperidine.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Boc deprotection is typically carried out using TFA in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl group.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: The removal of the Boc group yields the free amine.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, resulting in the formation of a free amine . This process is crucial in multi-step organic synthesis, allowing for selective reactions to occur at other functional groups without interference from the amine.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 261777-31-5

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Structure : A piperidine ring substituted with a phenyl group at position 4, a carboxylic acid at position 2, and a tert-butoxycarbonyl (Boc) protecting group at position 1 (Figure 1).

Applications : Primarily used as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in peptidomimetics and protease inhibitors .

Synthesis: Prepared via amide coupling using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in chloroform .

Comparison with Structurally Similar Compounds

Positional Isomers

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic Acid

- CAS : 321983-19-1

- Molecular Formula: C₁₇H₂₃NO₄ (identical to the parent compound).

- Key Difference : Phenyl group at position 3 instead of 4.

- Impact : Altered steric and electronic properties may influence binding to target receptors. Positional isomerism can affect solubility and crystallization behavior .

Stereochemical Variants

(2R,4S)-1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid

- CAS : 261777-38-2

- Molecular Formula: C₁₇H₂₃NO₄.

- Key Difference : Defined stereochemistry at positions 2 (R) and 4 (S).

- Impact : Stereochemistry is critical for chiral recognition in drug-receptor interactions. For example, the (2R,4S) configuration may enhance enzymatic stability compared to racemic mixtures .

trans-1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic Acid

- CAS : 1260665-17-5

- Molecular Formula: C₁₁H₁₈FNO₄.

- Key Difference : Fluorine substituent at position 4 and trans-configuration.

Substituted Derivatives

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-2-carboxylic Acid

2-[1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic Acid

Piperidine vs. Pyrrolidine Analogs

(2S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid

- CAS : 96314-29-3

- Molecular Formula: C₁₆H₂₁NO₄.

- Key Difference : Five-membered pyrrolidine ring instead of six-membered piperidine.

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The Boc group facilitates selective deprotection, enabling modular synthesis of derivatives for structure-activity relationship (SAR) studies .

- Crystallography: Piperidine derivatives often crystallize in monoclinic systems (e.g., P2₁/c), but substituents like fluorine can alter packing efficiency and crystal morphology .

Biological Activity

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound features a piperidine ring substituted with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of approximately 275.32 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits potential as an inhibitor of various enzymes, including phosphodiesterase type 4 (PDE4), which is involved in inflammatory processes. It has been shown to block lipopolysaccharide (LPS)-induced TNF-α release in vitro, indicating anti-inflammatory properties .

- Antioxidant Activity : The structural characteristics suggest that it may possess antioxidant properties, potentially mitigating oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may protect against neurotoxic agents, such as amyloid-beta, which is associated with Alzheimer's disease. This suggests a role in neurodegenerative disease therapies.

Research Findings

Numerous studies have evaluated the biological activity of this compound and its derivatives:

In Vitro Studies

- PDE4 Inhibition : A study demonstrated that related compounds exhibited significant inhibitory activity against PDE4B, with one derivative showing an IC50 value of 1.4 μM, outperforming rolipram (2.0 μM) in enzyme assays .

- Antioxidant Properties : Research indicates that the compound can reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that derivatives exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease.

- Inflammatory Response Modulation : The compound's ability to inhibit TNF-α release highlights its potential application in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(Phenyl)piperidine-2-carboxylic acid | C₁₄H₁₅N₁O₂ | Lacks Boc group; different reactivity |

| N-Boc-piperidine | C₁₃H₁₉N₁O₂ | Similar structure but without phenyl substitution |

Q & A

Q. What are the critical safety considerations when handling 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid in laboratory settings?

- Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Key safety protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of aerosols/dust.

- Storage : Store at 2–8°C in a dry, inert environment to prevent decomposition .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dust dispersion .

Q. What are the recommended synthetic routes for preparing this compound?

- Methodological Answer : A multi-step synthesis involving palladium-catalyzed cross-coupling and Boc protection is common. For example:

Coupling Step : Use palladium diacetate and tert-butyl XPhos as ligands in tert-butanol at 40–100°C under inert atmosphere (e.g., nitrogen) for 5.5 hours .

Deprotection : Hydrolysis with HCl at 93–96°C for 17 hours to remove tert-butyl groups .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust equivalents of cesium carbonate (base) to improve coupling efficiency.

Q. How can researchers characterize the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (+0.1% TFA) gradient to assess purity.

- NMR : Confirm structure via and NMR (e.g., Boc group protons at δ 1.4 ppm; piperidine protons at δ 3.0–4.0 ppm).

- Melting Point : Although decomposition temperature (Decomposition Temp) is unspecified in literature, differential scanning calorimetry (DSC) can determine thermal stability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., coupling or deprotection).

- Machine Learning : Train models on reaction yield data (e.g., from ’s 93–96°C hydrolysis step) to predict optimal temperatures/catalysts .

- Case Study : A 2024 study demonstrated a 30% reduction in optimization time by combining in silico screening with high-throughput experimentation .

Q. What strategies mitigate regioselectivity challenges during functionalization of the piperidine ring?

- Methodological Answer :

- Protecting Group Strategy : The Boc group directs electrophilic attacks to the 2-carboxylic acid position, minimizing side reactions at the 4-phenyl substituent .

- Catalyst Tuning : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to control stereochemistry at the 2-carboxylic acid position.

- By-Product Analysis : Employ LC-MS to detect and quantify impurities (e.g., over-debocylation products) and adjust HCl concentration during hydrolysis .

Q. How should researchers address discrepancies in reported toxicological data for this compound?

- Methodological Answer : While IARC, ACGIH, and NTP classify the compound as non-carcinogenic , conflicting data on skin irritation (H315) requires:

- In Vitro Testing : Perform OECD-439 (Skin Irritation Test) using reconstructed human epidermis models.

- Dose-Response Studies : Expose primary fibroblasts to graded concentrations (0.1–10 mM) and measure IL-6/IL-8 release as inflammation markers.

- Literature Cross-Validation : Compare results with structurally similar Boc-protected piperidines (e.g., ’s analogs) to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.